2'-Defluro-2'-methylene Sofosbuvir
説明
2'-Defluoro-2'-methylene Sofosbuvir is a structural analog of sofosbuvir, a prodrug nucleotide inhibitor widely used to treat hepatitis C virus (HCV) infections. Sofosbuvir itself is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which inhibits the viral RNA-dependent RNA polymerase (RdRP) by acting as a chain-terminating nucleotide .
特性
分子式 |
C₂₂H₂₈N₃O₉P |
|---|---|
分子量 |
509.45 |
製品の起源 |
United States |
類似化合物との比較
Structural and Pharmacokinetic Properties
Key modifications in sofosbuvir analogs influence solubility, permeability, and metabolic stability. For example:
| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |
|---|---|---|
| Sofosbuvir | -2.271 | 28.7 |
| Compound 3* | -2.524 | 49.9 |
| Compound 4* | -2.84 | 58.2 |
*Compound 3 and 4 are novel sofosbuvir derivatives studied for RdRP inhibition .
Such trade-offs highlight the challenge in optimizing pharmacokinetics for nucleoside analogs.
Mechanism of Action and RdRP Binding
Sofosbuvir terminates RdRP elongation by causing steric clashes via its 2’-methyl group, preventing nucleotide addition . Analogous compounds like PSI-6130 (2’-deoxy-2’-α-fluoro-β-C-methylcytidine) share this mechanism but differ in nucleobase structure, affecting specificity. For instance:
- Sofosbuvir’s active metabolite shows lower incorporation by host polymerases compared to other 2’-C-modified analogs, explaining its superior safety profile .
- Binding free energy calculations for RdRP inhibitors reveal sofosbuvir (-2.41 kcal/mol) has weaker affinity than remdesivir (-3.84 kcal/mol) but stronger than beclabuvir (-3.40 kcal/mol) .
The methylene group in 2'-Defluoro-2'-methylene Sofosbuvir could alter these interactions, either enhancing or reducing RdRP selectivity depending on steric adjustments.
Antiviral Efficacy and Resistance
- HCV vs. Modifications like 2’-methylene may broaden or narrow antiviral spectra.
- Combination Therapies: Sofosbuvir/velpatasvir achieves higher sustained virologic response (SVR) rates (96%) than sofosbuvir/daclatasvir (87%) in genotype 3 HCV, emphasizing the role of companion drugs .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
